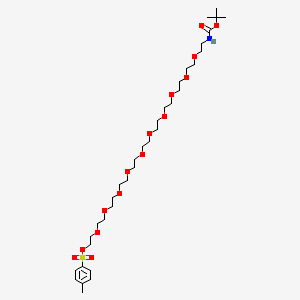
t-Boc-N-Amido-PEG11-Tos
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
t-Boc-N-Amido-PEG11-Tos is a polyethylene glycol (PEG) derivative that contains an amino group at the 11th carbon atom and a tert-butyloxycarbonyl (t-Boc) group at the nitrogen atom. This compound is widely used in organic chemistry as a linker molecule in various chemical reactions and processes .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of t-Boc-N-Amido-PEG11-Tos typically involves the following steps:
Protection of the Amino Group: The amino group is protected using a tert-butyloxycarbonyl (t-Boc) group.
PEGylation: The protected amino group is then reacted with polyethylene glycol (PEG) to form the PEGylated intermediate.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch Reactions: Large-scale batch reactions are conducted to ensure consistent product quality.
Purification: The product is purified using techniques such as column chromatography and recrystallization to achieve high purity levels.
化学反応の分析
Types of Reactions
t-Boc-N-Amido-PEG11-Tos undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The tosyl group is a good leaving group, making the compound suitable for nucleophilic substitution reactions.
Deprotection: The t-Boc group can be deprotected under mild acidic conditions to reveal the free amino group.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include thiols and amines, which react with the tosyl group under basic conditions.
Deprotection: Mild acids such as trifluoroacetic acid (TFA) are used to remove the t-Boc group.
Major Products Formed
Nucleophilic Substitution: The major products are the substituted derivatives where the tosyl group is replaced by the nucleophile.
Deprotection: The major product is the free amine after the removal of the t-Boc group.
科学的研究の応用
t-Boc-N-Amido-PEG11-Tos has a wide range of applications in scientific research, including:
Chemistry: Used as a linker molecule in the synthesis of complex organic compounds.
Biology: Employed in the modification of biomolecules for enhanced solubility and stability.
Medicine: Utilized in drug delivery systems to improve the pharmacokinetics of therapeutic agents.
Industry: Applied in the development of advanced materials and polymers.
作用機序
The mechanism of action of t-Boc-N-Amido-PEG11-Tos involves its ability to act as a linker molecule. The compound’s hydrophilic PEG spacer increases the solubility of the attached molecules in aqueous media. The tosyl group facilitates nucleophilic substitution reactions, while the t-Boc group protects the amino group until it is needed for further reactions .
類似化合物との比較
Similar Compounds
t-Boc-N-Amido-PEG7-Tos: Similar structure but with a shorter PEG spacer.
t-Boc-N-Amido-PEG11-Amine: Contains an amino group instead of a tosyl group.
t-Boc-N-Amido-PEG11-Azide: Contains an azide group instead of a tosyl group .
Uniqueness
t-Boc-N-Amido-PEG11-Tos is unique due to its combination of a long PEG spacer, a t-Boc-protected amino group, and a tosyl group. This combination allows for versatile applications in various chemical reactions and processes, making it a valuable tool in scientific research .
特性
分子式 |
C34H61NO15S |
|---|---|
分子量 |
755.9 g/mol |
IUPAC名 |
2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl 4-methylbenzenesulfonate |
InChI |
InChI=1S/C34H61NO15S/c1-31-5-7-32(8-6-31)51(37,38)49-30-29-48-28-27-47-26-25-46-24-23-45-22-21-44-20-19-43-18-17-42-16-15-41-14-13-40-12-11-39-10-9-35-33(36)50-34(2,3)4/h5-8H,9-30H2,1-4H3,(H,35,36) |
InChIキー |
FRUBCOONMZOITC-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)OC(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



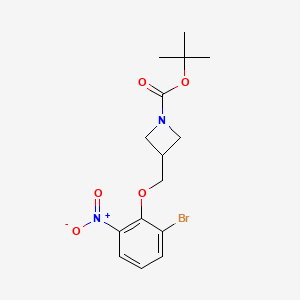
![[2R-[1(S*),2R*,3S*]]-N-Formyl-L-Leucine 1-[3-Carboxy-2-hydroxynonyl]dodecyl Ester](/img/structure/B13719756.png)
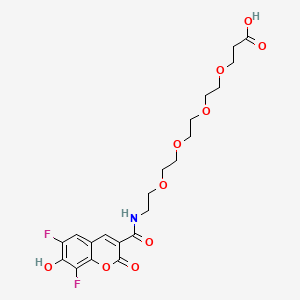
![3-Methyl-1-[1-(2-Naphthyl)cyclobutyl]-1-butylamine](/img/structure/B13719760.png)
![3-[3-Chloro-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenoxy]-azetidine-1-carboxylic acid tert-butyl ester](/img/structure/B13719797.png)
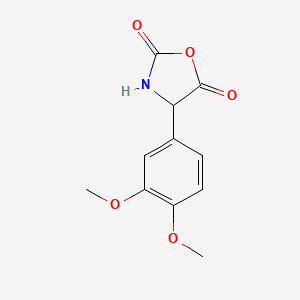
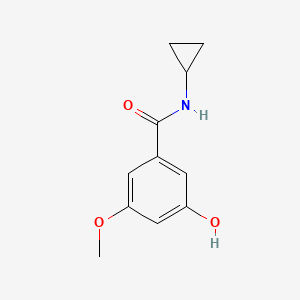
![N-Isobutyl-3-nitro-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzamide](/img/structure/B13719816.png)
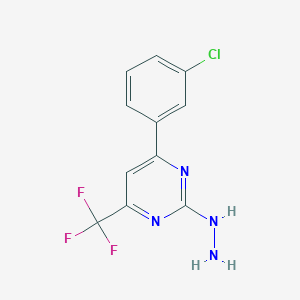



![3-[1-(3-amino-3-oxopropyl)-3-(4-bromophenyl)-1H-pyrazol-4-yl]-2-cyanoacrylic acid](/img/structure/B13719853.png)
